2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by a pyrazole ring bound to a phenyl group, which is further connected to a piperidine ring and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It is known to phosphorylate CDC25B and CDC25C, which are required for binding to 14-3-3 proteins and lead to the initiation of a G2 delay after ultraviolet radiation . This compound also phosphorylates TIAR following DNA damage, releasing TIAR from GADD45A mRNA and preventing mRNA degradation .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: Another phenylpyrazole compound with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-17-3-1-2-16(11-17)18-13-24-25-20(18)15-5-8-26(9-6-15)19-10-14(12-22)4-7-23-19/h1-4,7,10-11,13,15H,5-6,8-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLIIZRTXVFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC(=CC=C3)F)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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